molecular formula C7H8N4O2 B1417153 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 32672-82-5

1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1417153
CAS No.: 32672-82-5
M. Wt: 180.16 g/mol
InChI Key: XUYUXVGUZXUGLJ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The compound 1-(2-Hydroxyethyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the systematic classification of bicyclic heterocycles containing nitrogen atoms in both ring systems. According to International Union of Pure and Applied Chemistry nomenclature conventions, this molecule is formally designated as 1-(2-hydroxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reflecting its structural composition of a pyrazolo[3,4-d]pyrimidine core with a 2-hydroxyethyl substituent at the N1 position. The Chemical Abstracts Service registry number for this compound is documented as 32672-82-5, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula is established as C₇H₈N₄O₂ with a molecular weight of 180.167 daltons, while the monoisotopic mass is precisely determined at 180.064725 daltons. The compound exhibits the characteristic features of pyrazolopyrimidine derivatives, which are classified as fused bicyclic heteroaromatic systems containing four nitrogen atoms distributed across the two rings. The systematic numbering system follows the standard convention for pyrazolo[3,4-d]pyrimidines, where the pyrazole ring is designated as positions 1-3 and the pyrimidine ring encompasses positions 4-7.

Property Value
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.167 g/mol
Monoisotopic Mass 180.064725 g/mol
Chemical Abstracts Service Number 32672-82-5
ChemSpider Identification 21073707

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazolo[3,4-d]pyrimidine derivatives have revealed important structural insights relevant to this compound. X-ray diffraction studies conducted on related compounds within this chemical family demonstrate that the dihydropyrazolopyrimidine moiety typically deviates from planarity, with dihedral angles observed between the constituent ring systems. Specifically, crystallographic analysis of structurally similar compounds shows dihedral angles of approximately 4.38 degrees between the mean planes of the pyrazole and pyrimidine rings.

The three-dimensional molecular architecture reveals that substituents at the N1 position, such as the 2-hydroxyethyl group, significantly influence the overall molecular conformation. Crystal packing arrangements in related pyrazolo[3,4-d]pyrimidine structures are characterized by intermolecular hydrogen bonding networks, particularly involving nitrogen atoms within the heterocyclic system and hydroxyl groups when present. These crystallographic features contribute to the stability and physical properties of the compound in the solid state.

Polymorphic behavior has been documented for pyrazolo[3,4-d]pyrimidine derivatives, with different crystal forms exhibiting distinct molecular conformations. Research has identified two conformational polymorphs designated as alpha and beta forms, each displaying unique packing arrangements and hydrogen bonding patterns. The alpha form demonstrates helical chain formation through phenylamino-nitrogen-hydrogen to nitrogen-pyrazolyl hydrogen bonding with 2₁-screw symmetry, while the beta form exhibits zigzag chain arrangements via glide symmetry operations.

Crystallographic Parameter Observed Range
Dihedral Angle (Ring Systems) 4.38°
Space Group P2₁/c
Density Difference (Polymorphs) 11 kJ/mol
Hydrogen Bond Distance 3.6770-3.7177 Å

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of pyrazolo[3,4-d]pyrimidine derivatives provides detailed structural information through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, with ¹H Nuclear Magnetic Resonance spectra typically displaying characteristic signals for the heterocyclic protons and substituent groups. For compounds containing 2-hydroxyethyl substituents, the spectra reveal distinct triplet and quartet patterns corresponding to the -CH₂CH₂OH moiety, with chemical shifts appearing in the range of 3.5-4.8 parts per million.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbon signals for the pyrazolo[3,4-d]pyrimidine core appearing in characteristic regions. The carbonyl carbon at position 4 typically resonates around 156-157 parts per million, while the heterocyclic carbons appear between 104-151 parts per million. The 2-hydroxyethyl carbons are observed in the aliphatic region, with the hydroxyl-bearing carbon appearing around 60-65 parts per million.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequency of the pyrimidin-4-one moiety appears as a strong absorption band typically between 1650-1700 wavenumbers. Hydroxyl group stretching vibrations from the 2-hydroxyethyl substituent produce broad absorption bands in the 3200-3600 wavenumber region. Nitrogen-hydrogen stretching vibrations, when present in tautomeric forms, contribute additional absorption features in the 3100-3500 wavenumber range.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratios corresponding to the protonated molecular species. Fragmentation patterns often involve loss of the hydroxyethyl group, producing characteristic fragment ions that support structural assignment.

Spectroscopic Technique Key Diagnostic Features
¹H Nuclear Magnetic Resonance CH₂CH₂OH: 3.5-4.8 ppm
¹³C Nuclear Magnetic Resonance C=O: 156-157 ppm
Infrared C=O stretch: 1650-1700 cm⁻¹
Mass Spectrometry [M+H]⁺: 181.065 m/z

Tautomeric Behavior and Conformational Dynamics

The tautomeric properties of pyrazolo[3,4-d]pyrimidine derivatives represent a crucial aspect of their chemical behavior and biological activity. These compounds exhibit multiple potential tautomeric forms due to the presence of nitrogen atoms capable of proton migration and the lactam-lactim equilibrium associated with the pyrimidin-4-one moiety. Research has identified at least three distinct tautomeric structures for related pyrazolo[3,4-d]pyrimidine compounds, designated as forms involving different protonation states and structural arrangements.

The most stable tautomeric form typically involves the lactam structure with the carbonyl group at position 4, consistent with the predominant existence of this compound in this configuration under physiological conditions. Theoretical calculations using density functional theory methods have been employed to evaluate the relative energies of different tautomeric forms and predict their prevalence under various conditions. These computational studies provide insights into the electronic structure and stability relationships among the possible tautomeric species.

Conformational dynamics analysis reveals that the 2-hydroxyethyl substituent exhibits rotational freedom around the nitrogen-carbon bond, leading to multiple accessible conformations. Nuclear Magnetic Resonance studies in solution demonstrate dynamic behavior consistent with rapid interconversion between conformational states on the Nuclear Magnetic Resonance timescale. The hydroxyl group orientation influences intramolecular hydrogen bonding possibilities and affects the overall molecular geometry.

Hirshfeld surface analysis has been applied to related compounds to understand intermolecular interactions and their influence on conformational preferences. These studies reveal that hydrogen bonding capabilities of both the heterocyclic nitrogen atoms and the hydroxyl group contribute significantly to the observed conformational behavior and crystal packing arrangements. Two-dimensional fingerprint plots derived from Hirshfeld surface calculations provide quantitative measures of different contact types and their relative contributions to molecular interactions.

Tautomeric Form Relative Stability Key Structural Features
Lactam (4-one) Most Stable C=O at position 4
Lactim (4-ol) Less Stable C-OH at position 4
N-protonated Variable Protonation state dependent

Properties

IUPAC Name

1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)7(13)9-4-8-6/h3-4,12H,1-2H2,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYUXVGUZXUGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279184
Record name 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32672-82-5
Record name 1,5-Dihydro-1-(2-hydroxyethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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Preparation Methods

Key Reaction Steps

  • Starting Materials: 2-amino-3-hydroxypyridine or an appropriate amino-hydroxypyridine derivative and 2-acetylbutyrolactone (or an equivalent β-dicarbonyl compound).
  • Cyclization: The amino-hydroxypyridine reacts with 2-acetylbutyrolactone in the presence of an acid catalyst such as p-toluenesulfonic acid to promote ring closure and formation of the pyrimidinone core.
  • Work-up and Purification: After reaction completion (often refluxed for 19 hours), the mixture is cooled, and an alcohol such as 2-propanol or propylene glycol monomethyl ether is added along with activated carbon and filter aids to remove impurities.
  • Crystallization: The product crystallizes upon cooling and is collected by filtration, washed with chlorobenzene, and dried under vacuum to yield a crystalline product with high purity (>97%) and minimal residual starting materials or byproducts.

Reaction Conditions and Optimization

  • The reaction typically proceeds under reflux at temperatures around 125°C.
  • Water generated during the reaction is removed continuously to drive the equilibrium toward product formation.
  • Adding activated carbon and filter aids during the refluxing with alcohol improves purity by adsorbing colored impurities and residual reactants.
  • The crystallization step is critical to obtaining a product with minimal residual 2-acetylbutyrolactone (<0.3%).
  • This process has been successfully scaled to industrial production with consistent yields (~67%) and purity.

Summary Table of Key Parameters

Step Conditions/Details Outcome/Notes
Reactants 2-amino-3-hydroxypyridine + slight excess 2-acetylbutyrolactone Initiates cyclization to pyrimidinone core
Catalyst p-Toluenesulfonic acid (acid catalyst) Promotes ring closure
Reaction Temperature Reflux at ~125°C Ensures complete reaction over ~19 hours
Water Removal Reverse water separator Drives reaction equilibrium
Work-up Add 2-propanol or PGMME, activated carbon, filter agent Removes impurities, improves purity
Filtration At 90-95°C, wash with chlorobenzene Isolates crystalline product
Crystallization Cool to 40-45°C, then room temperature Forms high purity crystals
Drying Vacuum drying at 50-60°C for 24 h Yields dry, pure product
Yield ~67-74% (lab and industrial scale) High yield and reproducibility
Purity >97% (LC %w/w), residual impurities <0.5% Suitable for pharmaceutical intermediates

Alternative Synthetic Routes and Related Compounds

  • Some studies report the synthesis of pyrazolo[3,4-d]pyrimidine derivatives via reaction of 5-amino-pyrazole derivatives with β-dicarbonyl compounds under acidic conditions (e.g., acetic acid) to form the bicyclic core efficiently with yields up to 95%.
  • Microwave-assisted synthesis has been explored to shorten reaction times while maintaining high yields and purity.
  • Functionalization at the nitrogen atom with hydroxyethyl groups can be introduced either by direct alkylation of the pyrazolo[3,4-d]pyrimidin-4-one or by incorporating hydroxyethyl-containing precursors during cyclization.

Research Findings and Practical Considerations

  • The presence of residual starting materials such as 2-acetylbutyrolactone can cause unpleasant odors and reduce product quality, necessitating careful optimization of reaction and purification steps.
  • The use of activated carbon and filter aids during work-up significantly improves product purity and reproducibility.
  • Crystallization conditions strongly influence the final purity and yield; slow cooling and appropriate solvent choice are critical.
  • Scale-up of the process has been demonstrated with consistent results, indicating robustness suitable for pharmaceutical intermediate production.

This detailed synthesis overview of this compound highlights the importance of controlled cyclization reactions, acid catalysis, and optimized purification protocols to achieve high purity and yield. The methodologies are grounded in established heterocyclic chemistry principles and validated by industrial-scale production data, ensuring reliability and applicability in research and manufacturing contexts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 168.17 g/mol
  • IUPAC Name : 1-(2-hydroxyethyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Src Kinase Inhibition

A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly inhibit Src kinase activity, which is crucial for tumorigenicity and cell viability. The inhibition led to enhanced sensitivity of cancer cells to ionizing radiation, suggesting a dual mechanism of action against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

In a synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, compounds were tested for their in vitro antimicrobial efficacy using the agar well diffusion method. Several derivatives exhibited significant activity compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties.

Case Study: In Vivo Testing

In vivo studies demonstrated that certain derivatives reduced carrageenan-induced edema in animal models, suggesting potential use in treating inflammatory conditions .

Enzyme Inhibition Profiles

The compound's ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs) has been extensively studied. The inhibition of CDK2 is particularly noteworthy as it plays a significant role in cell cycle regulation.

Enzyme TargetInhibition TypeReference
Src KinaseSignificant
CDK2Moderate
Bcr-AblSignificant

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its enzymatic activity and thereby preventing cell cycle progression in cancer cells . This selective inhibition leads to the suppression of tumor cell growth.

Comparison with Similar Compounds

Key Observations :

  • The 2-hydroxyethyl group in the target compound confers higher hydrophilicity compared to aryl substituents (e.g., 4-nitrophenyl in [14a]), which often reduce solubility .
  • Halogenated derivatives (e.g., C3-bromo) exhibit higher density and thermal stability, suitable for solid-phase applications .

Biological Activity

1-(2-Hydroxyethyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C7H8N4O2
  • Molecular Weight: 180.167 g/mol
  • Structure: The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in various biological applications.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity:
    • Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines have shown notable antimicrobial efficacy against bacteria such as E. coli and S. aureus, as well as fungi like A. flavus and A. niger .
  • Anticancer Properties:
    • Research has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation and enhance sensitivity to chemotherapy agents. For instance, compounds similar to this compound have been shown to inhibit Src kinase activity, which is implicated in various cancers .
  • Anti-inflammatory Effects:
    • Some derivatives exhibit significant anti-inflammatory properties by inhibiting pathways associated with inflammation. These compounds have been compared to standard anti-inflammatory drugs like indomethacin, showing comparable or superior efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound has been identified as a potent inhibitor of Src kinase, affecting cell viability and tumorigenicity in cancer models . This inhibition leads to reduced signaling pathways that promote cancer cell survival and proliferation.
  • Antioxidant Activity:
    • Some studies suggest that the compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Study:
    • A study investigated the effects of a related compound on glioblastoma cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through Src inhibition .
  • Anti-inflammatory Study:
    • In an experimental model of paw edema in rats, certain derivatives showed significant inhibition of inflammation compared to control groups treated with standard anti-inflammatory medications .
  • Antimicrobial Study:
    • A series of experiments tested various pyrazolo[3,4-d]pyrimidine derivatives against common bacterial strains. Results demonstrated that some compounds exhibited bacteriostatic effects at low concentrations .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/ModelResult
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AnticancerGlioblastoma cellsInduced apoptosis; inhibited growth
Anti-inflammatoryRat paw edema modelComparable efficacy to indomethacin

Q & A

Q. What is the structural and pharmacological significance of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry?

Pyrazolo[3,4-d]pyrimidines are purine analogues with a fused heterocyclic core that mimics endogenous purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Their pharmacological activities include antitumor proliferation, kinase inhibition, and antimicrobial effects. For example, derivatives have demonstrated antitumor activity by targeting purine-binding enzymes like cyclin-dependent kinases . Structural characterization via X-ray crystallography (e.g., bond angles, torsion angles) is critical for understanding their binding modes .

Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidin-4-one derivatives?

A common method involves cyclocondensation of 5-aminopyrazole-4-carboxylates with formamide or urea under reflux conditions. For instance, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide (80% HCONH₂) at reflux for 10 hours to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Variations include substituting formamide with thiourea for thio-derivatives or introducing chloroethyl groups via nucleophilic substitution .

Q. How is the purity and stability of 1-(2-hydroxyethyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one validated experimentally?

Analytical methods include:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and monitor degradation under stress conditions (heat, light, acidic/basic hydrolysis) .
  • Thermogravimetric analysis (TGA) to determine thermal stability, with decomposition temperatures typically above 200°C for similar derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in N-substitution reactions of pyrazolo[3,4-d]pyrimidin-4-one be addressed?

Regioselective substitution at the 1-position is achieved using α-chloroacetamides or 2-chloro-1-(arylpiperazine)ethanones under mild basic conditions (e.g., K₂CO₃ in DMF). For example, reaction with 2-chloro-N-(4-chlorobenzyl)acetamide at 60°C for 6 hours selectively substitutes the hydroxyethyl group while preserving the pyrazolo-pyrimidine core . Confirmation requires 2D NMR (¹H-¹³C HSQC) to distinguish between N1 and N2 substitution patterns .

Q. What experimental strategies are used to evaluate the antitumor efficacy of 1-(2-hydroxyethyl) derivatives?

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare potency with reference drugs like doxorubicin.
  • Mechanistic studies : Assess kinase inhibition (e.g., CDK2/cyclin E) via fluorescence polarization assays or ATP-competitive binding studies .
  • In vivo models : Administer derivatives in xenograft mice (oral or intraperitoneal routes) and monitor tumor volume reduction and toxicity profiles .

Q. How do structural modifications (e.g., hydroxyethyl vs. chlorophenyl substituents) impact solubility and bioavailability?

  • Hydroxyethyl groups enhance water solubility via hydrogen bonding but may reduce membrane permeability.
  • Chlorophenyl substituents (e.g., 1-(4-chlorophenyl) derivatives) increase lipophilicity, improving logP values but requiring formulation with solubilizers (e.g., PEG-400) for in vivo studies .
  • Comparative data : Derivatives with hydroxyethyl groups show 2–3-fold higher aqueous solubility (measured via shake-flask method) compared to chlorophenyl analogues .

Q. What are the key challenges in impurity profiling during large-scale synthesis?

Common impurities include:

  • Starting material residues : Unreacted 5-aminopyrazole intermediates, detectable via LC-MS at ppm levels.
  • Oxidative byproducts : Hydroxyethyl-to-carboxylate oxidation products under acidic conditions, identified using HPLC-DAD-ELSD . Mitigation involves optimizing reaction stoichiometry and implementing orthogonal purification (e.g., silica gel chromatography followed by recrystallization from ethanol/water) .

Q. How can computational modeling guide the design of pyrazolo[3,4-d]pyrimidin-4-one derivatives with enhanced target affinity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses in kinase active sites (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonding with key residues (e.g., Glu81, Leu83).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups for synthesis .

Methodological Recommendations

  • Synthetic protocols : Use anhydrous conditions for substitution reactions to minimize hydrolysis of chloroethyl intermediates .
  • Analytical validation : Employ high-resolution mass spectrometry (HRMS) for exact mass confirmation and ¹H/¹³C NMR for regiochemical assignment .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity results with clonogenic assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

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